molecular formula C16H13N5O4S B12158809 N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide

N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B12158809
M. Wt: 371.4 g/mol
InChI Key: NEVRUXCYZUFLLC-UHFFFAOYSA-N
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Description

N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The unique structure of this compound, which includes both quinazolinone and benzoxadiazole moieties, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide typically involves multiple stepsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the benzoxadiazole ring .

Mechanism of Action

The mechanism of action of N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby reducing inflammation. The compound’s antimicrobial activity is likely due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide is unique due to the combination of both quinazolinone and benzoxadiazole moieties in its structure. This dual functionality enhances its biological activity and broadens its range of applications compared to compounds containing only one of these moieties .

Properties

Molecular Formula

C16H13N5O4S

Molecular Weight

371.4 g/mol

IUPAC Name

N-[2-(4-oxoquinazolin-3-yl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide

InChI

InChI=1S/C16H13N5O4S/c22-16-11-4-1-2-5-12(11)17-10-21(16)9-8-18-26(23,24)14-7-3-6-13-15(14)20-25-19-13/h1-7,10,18H,8-9H2

InChI Key

NEVRUXCYZUFLLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCNS(=O)(=O)C3=CC=CC4=NON=C43

Origin of Product

United States

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